molecular formula C5H10N4 B13105807 2-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanamine

2-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanamine

Cat. No.: B13105807
M. Wt: 126.16 g/mol
InChI Key: IBVIBWUIMOVFOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanamine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in aqueous or organic solvents. The reaction can be summarized as follows:

    Preparation of Azide: The starting material, such as 1-bromo-2-chloroethane, is reacted with sodium azide to form the corresponding azide.

    Cycloaddition: The azide is then reacted with an alkyne, such as propargylamine, in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the triazole ring into other functional groups.

    Substitution: The amino group in the ethanamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles.

Scientific Research Applications

2-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine: This compound has a similar structure but differs in the position of the nitrogen atoms in the triazole ring.

    2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine: Another isomer with the nitrogen atoms in different positions.

Uniqueness

2-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanamine is unique due to its specific arrangement of nitrogen atoms in the triazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C5H10N4

Molecular Weight

126.16 g/mol

IUPAC Name

2-(3-methyltriazol-4-yl)ethanamine

InChI

InChI=1S/C5H10N4/c1-9-5(2-3-6)4-7-8-9/h4H,2-3,6H2,1H3

InChI Key

IBVIBWUIMOVFOH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=N1)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.